(2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol (2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol
Brand Name: Vulcanchem
CAS No.: 99901-16-3
VCID: VC1618547
InChI: InChI=1S/C12H15N5O3/c13-10-8-11(15-4-14-10)17-7(16-8)2-1-5-9(19)6(3-18)20-12(5)17/h4-6,9,12,18-19H,1-3H2,(H2,13,14,15)/t5-,6+,9-,12+/m0/s1
SMILES: C1CC2=NC3=C(N=CN=C3N2C4C1C(C(O4)CO)O)N
Molecular Formula: C12H15N5O3
Molecular Weight: 277.28 g/mol

(2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol

CAS No.: 99901-16-3

Cat. No.: VC1618547

Molecular Formula: C12H15N5O3

Molecular Weight: 277.28 g/mol

* For research use only. Not for human or veterinary use.

(2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol - 99901-16-3

Specification

CAS No. 99901-16-3
Molecular Formula C12H15N5O3
Molecular Weight 277.28 g/mol
IUPAC Name (2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol
Standard InChI InChI=1S/C12H15N5O3/c13-10-8-11(15-4-14-10)17-7(16-8)2-1-5-9(19)6(3-18)20-12(5)17/h4-6,9,12,18-19H,1-3H2,(H2,13,14,15)/t5-,6+,9-,12+/m0/s1
Standard InChI Key UBNLUHVBXRHGNH-IOHMESMBSA-N
Isomeric SMILES C1CC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]1[C@@H]([C@H](O4)CO)O)N
SMILES C1CC2=NC3=C(N=CN=C3N2C4C1C(C(O4)CO)O)N
Canonical SMILES C1CC2=NC3=C(N=CN=C3N2C4C1C(C(O4)CO)O)N

Introduction

PropertyValueSource
Molecular FormulaC12H15N5O3
Molecular Weight277.279 g/mol
InChIInChI=1S/C12H15N5O3/c13-10-8-11(15-4-14-10)17-7(16-8)2-1-5-9(19)6(3-18)20-12(5)17/h4-6,9,12,18-19H,1-3H2,(H2,13,14,15)
InChIKeyUBNLUHVBXRHGNH-IOHMESMBSA-N
SMILESC1CC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]1C@@HO)N
LogP (predicted)-0.19730
Polar Surface Area (predicted)119.31000 Ų

The compound's predicted LogP value of -0.19730 suggests a slightly hydrophilic character, which is consistent with the presence of multiple polar functional groups . The relatively high polar surface area of 119.31000 Ų indicates substantial capacity for hydrogen bonding, which may influence the compound's solubility in various solvents and its ability to interact with biological targets .

Nomenclature and Alternative Identifiers

The compound is identified by several names and notations in scientific literature and chemical databases, reflecting its complex structure and the different conventions used in chemical nomenclature.

Table 2: Nomenclature and Identifiers

Identifier TypeValueSource
IUPAC Name(2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol
Common Name8,2'-Ethano-cyclo-2'-deoxyadenosine
Alternative Name2'-deoxy-8,2'-ethanoadenosine
Alternative IUPAC(2R,3S,3aS,10cR)-7-Amino-2-hydroxymethyl-3a,4,5,10c-tetrahydro-2H,3H-1-oxa-6,8,10,10b-tetraaza-cyclopenta[c]fluoren-3-ol
CAS Number99901-16-3
PubChem CID127446

Stereochemistry and Structural Features

The compound's stereochemistry is precisely defined by the (2R,4R,5S,6S) configuration at its four stereogenic centers, which determines the three-dimensional arrangement of the tetracyclic framework . This specific stereochemical arrangement is crucial for the compound's structural integrity and potential biological activities.

The tetracyclic structure features an adenine-like base incorporated into a complex ring system, with the sugar-like portion containing the hydroxymethyl group and hydroxyl substituent. The bridged structure creates a rigid conformation that restricts the molecule's flexibility, which can be advantageous for biological target recognition and binding specificity.

The stereochemistry at positions 2, 4, 5, and 6 defines the spatial relationships between the various functional groups, including the orientation of the hydroxyl group at position 5 and the hydroxymethyl group at position 4. These orientations are critical for potential hydrogen bonding interactions with biological targets, such as enzymes or receptors involved in nucleoside recognition and metabolism.

In comparison to natural nucleosides like adenosine, this compound's constrained structure may alter its interactions with nucleoside processing enzymes, potentially leading to different pharmacokinetic properties and biological activities. The rigidity imposed by the tetracyclic framework may also enhance the compound's metabolic stability by reducing susceptibility to certain enzymatic modifications.

Potential ApplicationRationale
Antiviral ActivityNucleoside analogs often interfere with viral replication by inhibiting viral polymerases or incorporating into viral genetic material
Anticancer TherapyModified nucleosides may disrupt DNA synthesis in rapidly dividing cancer cells
Enzyme InhibitionConformationally restricted nucleosides can serve as specific inhibitors of nucleoside processing enzymes
Biochemical ProbesStructurally unique nucleosides can be used to study cellular processes involving nucleotide metabolism

As a modified adenosine derivative, this compound might interact with various enzymes involved in nucleoside metabolism, including kinases, polymerases, and phosphorylases. The constrained conformation imposed by the tetracyclic structure could potentially enhance selectivity for certain targets while reducing affinity for others, potentially leading to a more favorable therapeutic profile compared to less rigid analogs.

Nucleoside analogs similar to this compound have demonstrated activity against various viral targets, including HIV reverse transcriptase, hepatitis virus polymerases, and herpesvirus enzymes. The specific structural features of this compound might confer selectivity for particular viral targets, though experimental validation would be necessary to confirm such activities.

Synthesis and Research Context

Generally, the synthesis of constrained nucleoside analogs like this compound would likely involve:

  • Construction of a suitably functionalized sugar or carbohydrate component with the correct stereochemistry

  • Preparation or modification of the heterocyclic base component

  • Coupling of these components under conditions that maintain stereochemical integrity

  • Formation of the bridging structure to create the tetracyclic framework

  • Strategic protective group manipulations to selectively functionalize specific positions

Recent advances in the synthesis of natural products with medium-sized carbocycles, as described in the chemical literature, may provide relevant methodologies for constructing the complex ring systems present in this compound . These approaches often employ innovative strategies to overcome the inherent challenges associated with forming medium-sized rings, which could be applicable to the synthesis of this tetracyclic nucleoside analog.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator